4-(3-Methoxyphenyl)nicotinic acid
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIHVVUKMNFHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692465 | |
| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-20-7 | |
| Record name | 4-(3-Methoxyphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the C3-arylation of nicotinic acids using a multicomponent reaction. The poly-substituted nicotinic acid precursors are prepared by an established multicomponent condensation approach .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are typically produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more eco-friendly methods for the industrial production of nicotinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(3-Methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-proliferative properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)nicotinic acid involves its interaction with various molecular targets and pathways. It is metabolized to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway . This pathway consists of three stages, starting with the conversion of nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid by nicotinic acid phosphoribosyltransferases . NAD plays a crucial role in redox reactions and cellular metabolism.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Nicotinic Acid Derivatives
| Compound | Substituent Position | Key Features | Synthesis Method | Notable Properties |
|---|---|---|---|---|
| This compound | Pyridine C4, Phenyl C3 | Methoxy enhances polarity, H-bonding | Likely organolithium route | High solubility, chiral dimers |
| 4-Methylnicotinic acid | Pyridine C4 | Non-polar, low steric hindrance | Commercial/Organolithium | Lower solubility, simpler structure |
| 5-(3-Methoxyphenyl)nicotinic acid | Pyridine C5 | Positional isomer, altered dipole | Custom synthesis | Similar polarity, distinct packing |
Biological Activity
4-(3-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a methoxyphenyl group at the fourth position of the nicotinic acid ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is noted for its unique structural features that may influence its biological activity. The methoxyphenyl group can enhance the lipophilicity and bioavailability of the compound, potentially affecting its interaction with biological targets.
The primary mode of action for this compound involves its conversion into key coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). These coenzymes play crucial roles in redox reactions within cellular metabolism, influencing various biochemical pathways related to energy production and cellular signaling .
Biochemical Pathways
- NAD/NADP Synthesis : The compound likely participates in biochemical reactions that lead to the synthesis of NAD and NADP, essential for metabolic processes.
- Cellular Metabolism : Similar to other nicotinic acid derivatives, it may modulate lipid metabolism, impacting cholesterol levels and cardiovascular health .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid can enhance immune responses against bacterial infections. For instance, nicotinic acid has been shown to increase the efficacy of immune cells against pathogens like Staphylococcus aureus by enhancing white blood cell activity .
- Lipid Modulation : Nicotinic acid is well-known for its ability to raise HDL cholesterol levels while lowering triglycerides. This effect is critical in managing dyslipidemia and reducing cardiovascular risk .
- Anti-proliferative Effects : Some studies have indicated potential anti-proliferative properties of compounds derived from nicotinic acid, suggesting that this compound may also influence cancer cell growth through similar mechanisms.
Antimicrobial Efficacy
A study focused on the synthesis of various nicotinic acid derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive bacteria. For example, derivatives showed MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains . This suggests that this compound may possess similar or enhanced antimicrobial properties.
Lipid Modulation Studies
In clinical settings, nicotinic acid has been extensively studied for its lipid-modifying effects. A notable study demonstrated a significant reduction in total mortality among patients treated with nicotinic acid post-myocardial infarction compared to placebo groups (P < 0.05) . These findings underscore the potential therapeutic benefits of nicotinic acid derivatives in cardiovascular health.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, insights from related compounds suggest rapid metabolism and widespread tissue distribution following administration. The absorption ratio is expected to be favorable due to the lipophilic nature imparted by the methoxy group.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)nicotinic acid?
Methodological Answer: Synthesis typically involves functionalization of the nicotinic acid backbone. A validated approach includes:
- Organolithium addition : React pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium) to introduce substituents at the 4-position of nicotinic acid (Scheme 2 in ).
- Oxidation and deprotection : Air oxidation converts intermediates to pyridine derivatives, followed by acid hydrolysis to yield the final product .
- Purification : Recrystallization from hexane-dichloromethane mixtures ensures high purity, as demonstrated for structurally similar cyclohexene-carboxylic acid derivatives .
Key Considerations :
- Monitor reaction conditions (temperature, solvent polarity) to avoid over-substitution.
- Use TLC or HPLC to track intermediate formation.
Q. How is crystallographic data analyzed to confirm the structure of this compound derivatives?
Methodological Answer: X-ray diffraction (XRD) is the gold standard. Steps include:
- Data Collection : Use synchrotron radiation (λ = 0.44280 Å) for high-resolution data. Detector distance and frame time (e.g., 6.0 cm, 2 s/frame) are optimized to capture anisotropic displacement .
- Structure Solution : Employ direct methods (SIR-2004) for phase determination .
- Refinement : Use SHELXL-97 for least-squares refinement, validating bond lengths and angles against crystallographic databases .
- Validation Tools : WinGX and ORTEP visualize hydrogen-bonding patterns (e.g., R₂²(8) dimeric motifs) and molecular geometry .
Example Data from :
| Parameter | Value |
|---|---|
| C5–C6 bond length | 1.34 Å |
| O1–C14–O2 plane angle | 85.3° (vs. ring) |
| Hydrogen bond (O2–H⋯O1) | 2.68 Å, 167° |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining hydrogen bonding patterns?
Methodological Answer: Contradictions arise from disorder, twinning, or incomplete data. Strategies include:
- Multi-Dataset Comparison : Collect data at varying temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
- Validation Software : Use PLATON to check for twinning and SHELXL’s TWIN/BASF commands to refine twinned structures .
- Hydrogen Bond Analysis : Compare experimental bond lengths (e.g., O2–H⋯O1 = 2.68 Å) with theoretical values from density functional theory (DFT) calculations .
- Occupancy Refinement : For disordered regions, refine occupancy factors iteratively to minimize R-factor discrepancies .
Case Study : In , the absence of inter-dimer interactions was confirmed by analyzing residual electron density maps and validating against packing diagrams.
Q. What methodological approaches are used to study the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on π-π stacking between the methoxyphenyl group and aromatic residues (e.g., Tyr in enzymes) .
- In Vitro Assays :
-
Fluorescence Polarization : Measure displacement of fluorescent ligands to calculate IC₅₀ values.
-
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Structural Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing methoxy with halogen groups) to assess functional group contributions to potency .
Key Findings from Analogous Compounds :
- Nicotinic acid derivatives exhibit neuroprotective effects via NMDA receptor modulation .
- Substitution at the 4-position enhances metabolic stability in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
